molecular formula C12H10BrNO2 B11703787 2-bromo-N-(furan-2-ylmethyl)benzamide

2-bromo-N-(furan-2-ylmethyl)benzamide

Cat. No.: B11703787
M. Wt: 280.12 g/mol
InChI Key: SOBQMAPZTVNYBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N-(furan-2-ylmethyl)benzamide is a chemical compound with the molecular formula C12H10BrNO2 and a molecular weight of 280.123 g/mol . This compound is characterized by the presence of a bromine atom attached to a benzamide structure, with a furan-2-ylmethyl group attached to the nitrogen atom of the benzamide. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions . The resulting brominated intermediate is then reacted with furan-2-ylmethylamine to form the final product.

Industrial Production Methods

Industrial production methods for 2-bromo-N-(furan-2-ylmethyl)benzamide are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(furan-2-ylmethyl)benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The furan ring and the benzamide moiety can undergo oxidation and reduction under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and mild heating.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can modify the functional groups on the furan ring and the benzamide moiety.

Scientific Research Applications

2-bromo-N-(furan-2-ylmethyl)benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-bromo-N-(furan-2-ylmethyl)benzamide depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The furan-2-ylmethyl group can interact with hydrophobic pockets in the enzyme, while the bromine atom can form halogen bonds with amino acid residues. The benzamide moiety can participate in hydrogen bonding and other non-covalent interactions, stabilizing the inhibitor-enzyme complex.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-N-(furan-2-ylmethyl)benzamide is unique due to the presence of the furan-2-ylmethyl group, which can impart specific chemical and biological properties. The furan ring can participate in π-π interactions and hydrogen bonding, enhancing the compound’s binding affinity and specificity in biological systems.

Properties

Molecular Formula

C12H10BrNO2

Molecular Weight

280.12 g/mol

IUPAC Name

2-bromo-N-(furan-2-ylmethyl)benzamide

InChI

InChI=1S/C12H10BrNO2/c13-11-6-2-1-5-10(11)12(15)14-8-9-4-3-7-16-9/h1-7H,8H2,(H,14,15)

InChI Key

SOBQMAPZTVNYBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC=CO2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.